Unveiling the Therapeutic Potential of N-(4-methoxyphenyl)cinnamamide: A Technical Guide
Unveiling the Therapeutic Potential of N-(4-methoxyphenyl)cinnamamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest in Oxidative Stress Modulation
N-(4-methoxyphenyl)cinnamamide, a derivative of the naturally occurring cinnamic acid, has emerged as a compound of significant interest within the scientific community. Its core structure, featuring a phenylpropanoid moiety linked to a methoxy-substituted aniline via an amide bond, positions it as a promising candidate for therapeutic development, particularly in the realm of diseases underscored by oxidative stress. This technical guide provides a comprehensive overview of the current understanding of N-(4-methoxyphenyl)cinnamamide's pharmacological properties, from its chemical synthesis to its primary mechanism of action and potential therapeutic applications. As we delve into the specifics, it is crucial to note that while foundational research has been conducted, the exploration of this molecule is ongoing, with much of the detailed mechanistic and in vivo data derived from closely related analogs. This guide aims to synthesize the existing knowledge, highlight areas ripe for further investigation, and provide a framework for future research and development.
Physicochemical Properties and Synthesis
N-(4-methoxyphenyl)cinnamamide is a crystalline solid with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.29 g/mol . Its structure is characterized by a trans-cinnamoyl group attached to a 4-methoxyphenylamine.
Table 1: Physicochemical Properties of N-(4-methoxyphenyl)cinnamamide
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.29 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in organic solvents like DMSO and ethanol | General chemical knowledge |
Synthesis of N-(4-methoxyphenyl)cinnamamide
The synthesis of N-(4-methoxyphenyl)cinnamamide is typically achieved through the reaction of cinnamoyl chloride with 4-methoxyaniline.[1] This straightforward amidation reaction provides a good yield of the desired product.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)cinnamamide
-
Acid Chloride Formation: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., dichloromethane or toluene) to form cinnamoyl chloride. The reaction is typically performed at room temperature or with gentle heating.
-
Amidation: The resulting cinnamoyl chloride is then added dropwise to a solution of 4-methoxyaniline in a suitable solvent containing a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure N-(4-methoxyphenyl)cinnamamide.
Causality Behind Experimental Choices: The use of a base in the amidation step is critical to scavenge the hydrochloric acid generated, which would otherwise protonate the aniline, rendering it non-nucleophilic and halting the reaction. The choice of solvent is dictated by the solubility of the reactants and the ease of removal during work-up.
Core Mechanism of Action: Activation of the Nrf2/ARE Pathway
The primary pharmacological activity of N-(4-methoxyphenyl)cinnamamide identified to date is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes.
Diagram 1: Nrf2/ARE Signaling Pathway Activation
Caption: Activation of the Nrf2 signaling pathway by N-(4-methoxyphenyl)cinnamamide.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like N-(4-methoxyphenyl)cinnamamide can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of its target genes, initiating their transcription.
In Vitro Pharmacological Properties
Nrf2/ARE Pathway Activation
A key study investigating a series of N-phenyl cinnamamide derivatives demonstrated that N-(4-methoxyphenyl)cinnamamide (referred to as compound 1c) induces Nrf2/ARE-driven luciferase activity in HepG2 cells.[1]
Table 2: Nrf2/ARE Luciferase Activity of N-phenyl Cinnamamide Derivatives
| Compound | R² Substituent | Nrf2/ARE Luciferase Activity (Fold Induction at 10 µM) |
| 1a | -Cl | 15.3 |
| 1b | -NMe₂ | 10.3 |
| 1c | -OMe | 7.28 |
| 1d | -OEt | 6.55 |
| 1e | -CN | 3.57 |
| Data adapted from Kim et al. (2021).[1] |
While N-(4-methoxyphenyl)cinnamamide showed significant activity, it is noteworthy that other derivatives with different substituents on the N-phenyl ring exhibited more potent Nrf2 activation. This suggests that the electronic properties of the substituent play a crucial role in the molecule's ability to interact with Keap1. The detailed mechanistic studies in this publication were carried out on a more potent analog (1g), which has a meta-hydroxy group on the cinnamoyl moiety and a para-chloro substituent on the N-phenyl ring.
Hepatoprotective Effects against Oxidative Stress
The activation of the Nrf2/ARE pathway by N-(4-methoxyphenyl)cinnamamide strongly suggests a potential role in protecting hepatocytes from oxidative damage. The upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) would enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. However, direct experimental evidence for the hepatoprotective effects of N-(4-methoxyphenyl)cinnamamide is currently limited, with more extensive studies having been performed on its analogs.[1]
Potential as an Anthelmintic Agent
Interestingly, a related but structurally distinct compound, N-(4-methoxyphenyl)pentanamide, has been investigated for its anthelmintic properties against the nematode Toxocara canis.[2] This study revealed that the compound exhibited time- and concentration-dependent effects on parasite viability, comparable to the established anthelmintic drug albendazole. Importantly, N-(4-methoxyphenyl)pentanamide displayed significantly lower cytotoxicity towards human and monkey cell lines than albendazole. While these findings are promising, it is imperative to conduct direct studies on N-(4-methoxyphenyl)cinnamamide to ascertain its specific anthelmintic potential.
In Vivo Pharmacology, Pharmacokinetics, and Toxicology: A Call for Further Research
A significant gap in the current understanding of N-(4-methoxyphenyl)cinnamamide lies in the lack of in vivo data. To advance this molecule towards any potential clinical application, a thorough investigation of its in vivo efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicology is essential.
Proposed In Vivo Studies
-
Efficacy in Animal Models of Oxidative Stress-Related Diseases: Studies in animal models of diseases such as non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, or neurodegenerative diseases would be crucial to validate the in vitro findings.
-
Pharmacokinetic Profiling: Determination of key PK parameters, including bioavailability, half-life, clearance, and volume of distribution, is necessary to establish a rational dosing regimen.
-
Toxicology and Safety Pharmacology: Comprehensive toxicological studies, including acute and repeated-dose toxicity studies, are required to assess the safety profile of the compound. Safety pharmacology studies should also be conducted to evaluate any potential adverse effects on major organ systems.
In silico ADME and toxicity predictions for related cinnamamide derivatives have suggested favorable drug-like properties.[3][4] However, these computational predictions require experimental validation for N-(4-methoxyphenyl)cinnamamide.
Future Directions and Therapeutic Potential
The available evidence positions N-(4-methoxyphenyl)cinnamamide as a promising lead compound for the development of novel therapeutics targeting oxidative stress. Its ability to activate the Nrf2/ARE pathway suggests potential applications in a wide range of pathologies, including:
-
Liver Diseases: Chronic liver diseases where oxidative stress is a key pathogenic factor.
-
Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease, where neuronal damage is linked to oxidative stress.
-
Inflammatory Disorders: Chronic inflammatory diseases where ROS contribute to tissue damage.
-
Cancer Chemoprevention: The Nrf2 pathway is a known target for chemopreventive agents.
Future research should focus on a multi-pronged approach:
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions between N-(4-methoxyphenyl)cinnamamide and Keap1.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs to optimize potency and drug-like properties.
-
Comprehensive In Vivo Evaluation: Conducting the necessary efficacy, pharmacokinetic, and toxicology studies to establish a clear preclinical profile.
Conclusion
N-(4-methoxyphenyl)cinnamamide is a synthetically accessible molecule with a clear mechanism of action centered on the activation of the Nrf2/ARE pathway. This positions it as a valuable tool for studying the role of this pathway in disease and as a starting point for the development of novel therapeutics for oxidative stress-related disorders. While the current body of evidence is encouraging, a significant amount of research, particularly in the in vivo setting, is required to fully realize its therapeutic potential. This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to explore the pharmacological properties of this intriguing cinnamamide derivative.
References
-
Kim, J. H., et al. (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Molecules, 26(4), 1027. [Link]
-
de Oliveira, D. M., et al. (2021). N-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(10), e00823-21. [Link]
- BenchChem. (2026).
- Patel, K., et al. (2017). US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof.
- Oh, S., et al. (2012). Synthesis of novel cinnamanilides as potential immunosuppressive agents. European Journal of Medicinal Chemistry, 48, 35-43.
- Chiang, H. M., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms.
- Saeed, A., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Li, Y., et al. (2022). Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. Molecules, 27(20), 7010.
- Odiaka, T. I., et al. (2025). SYNTHESIS, CHARACTERIZATION, AND IN SILICO STUDIES OF ACETAMINOPHEN-BASED CHALCONE DERIVATIVES AGAINST LEISHMANIASIS. FUDMA Journal of Sciences (FJS), 9(11), 356-366.
- Bojarski, J., et al. (2015). 1-Cinnamyl-4-(2-methoxyphenyl)piperazines: Synthesis, Binding Properties, and Docking to Dopamine (D2) and Serotonin (5-HT1A) Receptors. Chemical Biology & Drug Design, 86(5), 1135-1144.
- de la Torre, E. M., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1279-1290.
- Adedirin, O., et al. (2023). Therapeutic Study of Cinnamic Acid Derivative for Oxidative Stress Ablation: The Computational and Experimental Answers. Molecules, 28(21), 7434.
- Madhavi, K., et al. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 10(1), 203-213.
- Fun, H. -K., et al. (2007). N-(4-Nitrophenyl)cinnamamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4563.
- Kanekar, D. S., et al. (1983). N,N-Disubstituted-p-Methyl-p-Methoxy Cinnamamides, as Possible CNS Depressants. Journal of the Indian Chemical Society, 60(9), 877-881.
- European Monitoring Centre for Drugs and Drug Addiction. (2014).
